Enhanced SIRT1 Binding Affinity Compared to Hydroxyurea
In silico molecular docking against the Sirtuin-1 (SIRT1) enzyme (PDB ID: 4I5I) demonstrated that N-benzoyl-N'-(4-fluorophenyl)thiourea (FFTU) and its derivatives exhibit lower rerank scores than the clinical comparator hydroxyurea, indicating superior predicted binding affinity and cytotoxic activity [1].
| Evidence Dimension | Predicted binding affinity (Rerank Score) |
|---|---|
| Target Compound Data | FFTU derivatives: Rerank Score lower than hydroxyurea (exact values not provided in abstract; reported as 'lower') |
| Comparator Or Baseline | Hydroxyurea |
| Quantified Difference | FFTU derivatives predicted to have higher biological activity than hydroxyurea |
| Conditions | In silico molecular docking using Molegro Virtual Docker (MVD) v5.5, SIRT1 receptor PDB ID: 4I5I |
Why This Matters
This head-to-head in silico comparison provides a clear rationale for selecting FFTU over hydroxyurea in SIRT1-targeted anticancer drug discovery programs.
- [1] Nasyanka, A. L. (2017). Hubungan Kuantitatif Struktur Aktivitas Sitotoksik dari Senyawa Induk N-Benzoil-N'-(4-fluorofenil)tiourea dan Turunannya terhadap Sel Line MCF-7 (Thesis). Universitas Airlangga, Surabaya, Indonesia. View Source
